Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate
Description
Diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate (CAS: 3999-55-1) is a cyclopropane derivative featuring two ester groups and methyl substituents on the cyclopropane ring. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 228.24 g/mol. The compound is synthesized via hydrolysis of its ester precursors under alkaline conditions, as demonstrated by the reaction of this compound with sodium hydroxide in ethanol . The parent carboxylic acid, 3,3-dimethylcyclopropane-1,2-dicarboxylic acid (CAS: 497-42-7), serves as a ligand in lanthanide coordination polymers (Ln-CPs), where it facilitates the formation of diverse frameworks with applications in gas adsorption and magnetism .
Properties
IUPAC Name |
diethyl 3,3-dimethylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMNWDIYNBXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituents on the cyclopropane ring or ester groups, leading to distinct physicochemical and coordination properties:
Thermal and Magnetic Properties
- This compound-based Ln-CPs exhibit thermal stability up to 300°C and antiferromagnetic behavior (e.g., Gd³⁺ in compound [Gd₂(μ₃-OH)₂(μ₃-dcd)(μ₂-ac)₂(H₂O)]ₙ) .
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